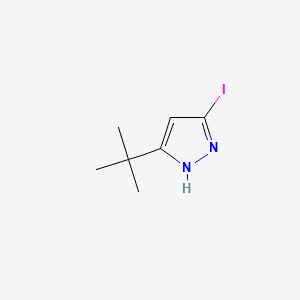

3-(tert-Butyl)-5-iodo-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPPZOPSXKIOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682045 | |

| Record name | 5-tert-Butyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-05-9 | |

| Record name | 5-(1,1-Dimethylethyl)-3-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(tert-butyl)-5-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(tert-butyl)-5-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, including experimental protocols, and presents relevant quantitative data for the key reaction steps.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutics due to their diverse pharmacological activities. The introduction of a tert-butyl group at the 3-position and an iodine atom at the 5-position of the pyrazole ring offers a unique scaffold for further chemical modification. The tert-butyl group can provide steric bulk and improve metabolic stability, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of a wide array of complex molecules. This guide outlines a reliable two-step synthetic route to this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the pyrazole ring through the condensation of a β-ketonitrile with hydrazine, yielding 3-tert-butyl-1H-pyrazole. The second step is a regioselective iodination at the 5-position of the pyrazole ring.

Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(tert-butyl)-1H-pyrazole

This procedure is adapted from general methods for the synthesis of pyrazoles from β-ketonitriles and hydrazine.[1]

Reaction Scheme:

Synthesis of 3-(tert-butyl)-1H-pyrazole.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Pivaloylacetonitrile | 125.17 | 100 | 12.52 g |

| Hydrazine hydrate (~64%) | 50.06 | 120 | ~6.0 mL |

| Ethanol | - | - | 100 mL |

| Acetic Acid (glacial) | 60.05 | catalytic | ~1 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetonitrile (12.52 g, 100 mmol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the pivaloylacetonitrile has completely dissolved.

-

Add a catalytic amount of glacial acetic acid (~1 mL) to the solution.

-

Slowly add hydrazine hydrate (~6.0 mL, 120 mmol) to the reaction mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude 3-tert-butyl-1H-pyrazole by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol is based on a general and highly regioselective method for the 5-iodination of pyrazoles.

Reaction Scheme:

Iodination of 3-(tert-butyl)-1H-pyrazole.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-(tert-butyl)-1H-pyrazole | 124.18 | 10 | 1.24 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11 | 4.4 mL |

| Iodine (I₂) | 253.81 | 12 | 3.04 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

Procedure:

-

To a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-(tert-butyl)-1H-pyrazole (1.24 g, 10 mmol) and anhydrous THF (30 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

-

In a separate flask, dissolve iodine (3.04 g, 12 mmol) in anhydrous THF (20 mL).

-

Add the iodine solution dropwise to the lithium pyrazolide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to remove excess iodine, followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

Expected Yield: 60-75%

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of this compound.

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1 | 3-(tert-butyl)-1H-pyrazole | Pivaloylacetonitrile | Hydrazine hydrate | 75-85 |

| 2 | This compound | 3-(tert-butyl)-1H-pyrazole | n-Butyllithium, Iodine | 60-75 |

Characterization Data (Predicted)

The following are predicted 1H NMR, 13C NMR, and mass spectrometry data for this compound, based on the analysis of structurally similar compounds.[2][3]

1H NMR (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (broad) | s | 1H | N-H |

| ~6.4 | s | 1H | C4-H |

| ~1.3 | s | 9H | -C(CH3)3 |

13C NMR (101 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C3 |

| ~110 | C4 |

| ~90 | C5 |

| ~32 | -C (CH3)3 |

| ~30 | -C(C H3)3 |

Mass Spectrometry (EI):

-

M+: m/z = 250

-

[M - CH3]+: m/z = 235

-

[M - C(CH3)3]+: m/z = 193

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Iodine is corrosive and can cause burns. Avoid inhalation of vapors.

-

All reactions should be performed in a well-ventilated fume hood.

This technical guide provides a comprehensive framework for the synthesis of this compound. The detailed protocols and compiled data are intended to assist researchers in the successful preparation of this valuable synthetic intermediate.

References

Regioselective Synthesis of 5-Iodopyrazoles: A Technical Guide for Drug Development Professionals

Introduction

Iodinated pyrazoles are pivotal intermediates in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functional groups. Among the various regioisomers, 5-iodopyrazoles are of particular interest as building blocks for the development of novel therapeutic agents. This technical guide provides an in-depth overview of a highly regioselective method for the synthesis of 5-iodopyrazoles, complete with experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

Regioselective Synthesis of 5-Iodopyrazoles via Lithiation

The most effective and highly regioselective method for the synthesis of 5-iodopyrazoles involves the direct lithiation of the C5 position of the pyrazole ring followed by quenching with an iodine source. This approach takes advantage of the enhanced acidity of the C5 proton in certain substituted pyrazoles, such as 1-aryl-3-(trifluoromethyl)-1H-pyrazoles.[1][2] The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) allows for the selective deprotonation at the C5 position, generating a lithium pyrazolide intermediate. Subsequent trapping of this intermediate with elemental iodine (I₂) exclusively yields the corresponding 5-iodopyrazole derivative.[1][2]

This method offers excellent regioselectivity, providing the 5-iodo isomer without the formation of other iodinated byproducts. The reaction is typically carried out at low temperatures to ensure the stability of the lithiated intermediate and to control the reaction's exothermicity.

Experimental Protocol: General Procedure for the Synthesis of 5-Iodopyrazoles

This protocol is adapted from the synthesis of 1-aryl-3-(trifluoromethyl)-5-iodo-1H-pyrazoles.[1][3]

Materials:

-

1-Aryl-3-(trifluoromethyl)-1H-pyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Elemental Iodine (I₂)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.3 mmol) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 10 minutes to ensure complete formation of the lithium pyrazolide.

-

In a separate flask, dissolve elemental iodine (1.4 mmol) in anhydrous THF (3 mL).

-

Add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-iodopyrazole.

Quantitative Data

The regioselective synthesis of various 1-aryl-3-(trifluoromethyl)-5-iodo-1H-pyrazoles using the n-BuLi/I₂ method has been reported with good to excellent yields. A summary of representative examples is provided in the table below.

| Starting Pyrazole (1-Aryl-3-CF₃-1H-pyrazole) | Aryl Substituent | Yield of 5-Iodopyrazole (%) |

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenyl | 86 |

| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 4-Methoxyphenyl | 89 |

| 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 4-Chlorophenyl | 78 |

| 1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole | 4-Nitrophenyl | 65 |

| 1-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazole | p-Tolyl | 82 |

Data compiled from literature sources.[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the regioselective synthesis of 5-iodopyrazoles via lithiation.

Caption: Workflow for the regioselective synthesis of 5-iodopyrazoles.

Alternative Iodination Methods and Regioselectivity

While the lithiation method provides excellent regioselectivity for the 5-iodo position, other iodination methods typically favor substitution at the C4 position of the pyrazole ring. It is crucial for researchers to be aware of these alternative outcomes to select the appropriate synthetic strategy.

-

Ceric Ammonium Nitrate (CAN) and Iodine: The use of ceric ammonium nitrate (CAN) as a mediator with elemental iodine in a solvent like acetonitrile leads to the highly regioselective formation of 4-iodopyrazoles.[1][4]

-

Iodine Monochloride (ICl): This reagent is also known to favor iodination at the C4 position.[5]

-

Iodine and Hydrogen Peroxide: This environmentally friendly method, often conducted in water, also results in the formation of 4-iodopyrazoles.[5][6]

The following diagram illustrates the divergent regioselectivity based on the chosen iodination method.

Caption: Regioselective iodination pathways of 1-aryl-3-CF3-1H-pyrazoles.

Conclusion

The regioselective synthesis of 5-iodopyrazoles is a critical transformation for the development of novel pharmaceuticals and agrochemicals. The directed lithiation of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles followed by iodination stands out as a robust and highly selective method for accessing these valuable building blocks. This guide provides the necessary experimental details and comparative data to enable researchers to confidently employ this methodology in their synthetic campaigns. Understanding the factors that govern regioselectivity in pyrazole iodination is paramount for the efficient and predictable synthesis of target molecules, ultimately accelerating the drug discovery process.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of 3,5-Disubstituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry and drug development. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to their incorporation into numerous blockbuster drugs. Among the various substituted pyrazoles, the 3,5-disubstituted scaffold is of particular importance. This technical guide provides a comprehensive overview of the core synthetic methodologies for the preparation of 3,5-disubstituted pyrazoles, with a focus on practical experimental protocols, quantitative data analysis, and visual representations of reaction pathways.

Introduction

The pyrazole nucleus is a privileged scaffold in the design of bioactive molecules. The ability to introduce a wide variety of substituents at the 3 and 5 positions allows for the fine-tuning of physicochemical properties and biological targets. The synthesis of these compounds has been a subject of extensive research, leading to the development of several robust and versatile methods. This guide will delve into the most prominent of these, including the classical Knorr and Paal-Knorr syntheses, reactions involving α,β-unsaturated ketones (chalcones), 1,3-dipolar cycloadditions, and modern multicomponent and microwave-assisted reactions.

Core Synthetic Methodologies

The preparation of 3,5-disubstituted pyrazoles can be broadly categorized into several key strategies, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Knorr and Paal-Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a seminal and widely used method for the construction of the pyrazole ring.[1][2] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] The Paal-Knorr synthesis is a related reaction that also utilizes a 1,4-dicarbonyl compound to form pyrroles, but the principles are often discussed in the context of pyrazole synthesis from 1,3-dicarbonyls.[3][4]

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[2]

Logical Workflow for Knorr Pyrazole Synthesis

Caption: General workflow of the Knorr pyrazole synthesis.

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[5]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5]

-

Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[5]

-

Turn off the heat and allow the reaction to cool slowly to room temperature over 30 minutes with continuous stirring.[5]

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.[5]

-

Rinse the collected solid with a small amount of water and allow it to air dry.[5]

-

Determine the mass, percent yield, and melting point of the product.[5]

-

Further characterize the product using spectroscopic methods (e.g., NMR).[5]

Synthesis from α,β-Unsaturated Ketones (Chalcones)

The reaction of α,β-unsaturated ketones, particularly chalcones (1,3-diaryl-2-propen-1-ones), with hydrazine derivatives is another versatile route to 3,5-disubstituted pyrazoles. This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and subsequent oxidation or dehydration to afford the aromatic pyrazole.

Reaction Pathway from Chalcones

Caption: General reaction pathway for the synthesis of 3,5-disubstituted pyrazoles from chalcones.

-

To a mixture of the chalcone (15 mmol) in 15 mL of formic acid, add a solution of hydrazine hydrate (30 mmol) in 15 mL of ethanol dropwise.[6]

-

Reflux the reaction mixture for 24 hours with constant stirring.[6]

-

After cooling, pour the resulting solution onto crushed ice to precipitate the crude product.[6]

-

Recrystallize the crude product from ethyl acetate to obtain the purified title compound.[6]

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile). The nitrile imines are often generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones.[1] This approach offers a high degree of regioselectivity.[7]

1,3-Dipolar Cycloaddition Workflow

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of pyrazoles.

-

A mixture of the appropriate diphenyl hydrazone (5.0 mmol), acetylacetone (10 mmol), and chloramine-T (15 mmol) in ethanol (20 mL) is refluxed on a water bath for 2-3 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is extracted with ether, and the ether extract is washed with a 10% sodium hydroxide solution followed by water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

-

The crude product is then purified by column chromatography.

Multicomponent and Microwave-Assisted Syntheses

Modern synthetic chemistry increasingly focuses on efficiency, atom economy, and environmentally benign procedures. Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all the reactants, and microwave-assisted synthesis have emerged as powerful tools in this regard.[8][9][10] These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures.

-

In a 10 mL seamless pressure vial, add the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (0.33 mL, 3 mmol), and a primary amine (3 mmol) to ethanol (2 mL).[8][11]

-

The reaction mixture is irradiated in a microwave reactor at a maximal power of 150 W and a pressure limit of 435 psi at 160°C for 55 minutes.[8][11]

-

After cooling, the precipitated product is isolated by vacuum filtration.[8][11]

-

The product is then recrystallized from an appropriate solvent.[8][11]

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various 3,5-disubstituted pyrazoles using the methodologies described above.

Table 1: Knorr and Paal-Knorr Type Syntheses

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 100°C, 1 h | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | High | [5] |

| Acetylacetone | Phenylhydrazine | Acetic acid/Ethanol | Reflux | 3,5-Dimethyl-1-phenylpyrazole | Not specified | [12] |

Table 2: Syntheses from Chalcones and Related α,β-Unsaturated Ketones

| Chalcone Derivative | Hydrazine Derivative | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| 1-(4-methylphenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | Acetic acid/Ethanol | Reflux, 3 h | 1,5-diphenyl-3-(p-tolyl)-4,5-dihydropyrazole | Not specified | [13] |

| 3-(4-methylphenyl)-1-phenyl-2-propen-1-one | 4-phenyl-3-thiosemicarbazide | NaOH/Ethanol | RT, 3-8 h | 5-(4-methylphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | 26 | [14] |

| 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine hydrate | Formic acid/Ethanol | Reflux, 24 h | 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 60 | [6] |

Table 3: 1,3-Dipolar Cycloaddition Syntheses

| Nitrile Imine Precursor | Alkyne/Alkyne Surrogate | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| Diphenyl hydrazone | Acetylacetone | Chloramine-T/Ethanol | Reflux, 2-3 h | 4-Acetyl-5-methyl-1,3-diphenylpyrazole | 59-78 | |

| N-alkylated tosylhydrazone | Terminal alkyne | t-BuOK/Pyridine | 0°C, 15 min | 1,3,5-Trisubstituted pyrazole | 76 | [15] |

Table 4: Multicomponent and Microwave-Assisted Syntheses

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| 5-aminopyrazole-4-carboxylate | Trimethyl orthoformate | Primary amine | Ethanol | Microwave, 160°C, 55 min | 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one | up to 83 | [8][11] |

| Aldehyde | Malononitrile | Hydrazine | Pyrrolidine-acetic acid | Microwave, Solvent-free | Fused pyran-pyrazole | Good | [16] |

Conclusion

The synthesis of 3,5-disubstituted pyrazoles is a well-established and continuously evolving field. Classical methods like the Knorr synthesis remain highly relevant, while modern techniques such as multicomponent reactions and microwave-assisted synthesis offer significant advantages in terms of efficiency and sustainability. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide has provided a detailed overview of the core methodologies, complete with experimental protocols and comparative data, to aid researchers in the strategic design and execution of syntheses for this important class of heterocyclic compounds. The continued development of novel and efficient synthetic methods for 3,5-disubstituted pyrazoles will undoubtedly fuel further discoveries in medicinal chemistry and drug development.

References

- 1. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.sunway.edu.my [eprints.sunway.edu.my]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Technical Whitepaper: 3-(tert-butyl)-5-iodo-1H-pyrazole (CAS 1218791-05-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 3-(tert-butyl)-5-iodo-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its chemical properties, plausible synthetic routes based on established methodologies for related pyrazole derivatives, and its potential biological significance. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2] The unique structural features of the pyrazole ring, with its two adjacent nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[3] The introduction of an iodo-substituent, as in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening and materials science applications.[4][5] The tert-butyl group can enhance metabolic stability and lipophilicity, which are crucial pharmacokinetic properties.[6]

Chemical and Physical Properties

Based on its structure and data for related compounds, the following properties can be inferred for this compound.

| Property | Value | Reference |

| CAS Number | 1218791-05-9 | [7] |

| Molecular Formula | C₇H₁₁IN₂ | [8] |

| Molecular Weight | 250.08 g/mol | [8] |

| Appearance | Likely a white to yellow solid | [9] |

| Storage | Store in a dry, cool, and well-ventilated area | [9] |

Synthesis and Experimental Protocols

Diagram: General Synthetic Workflow for this compound

Caption: A plausible synthetic workflow for the preparation and further functionalization of this compound.

General Experimental Protocol for N-Boc Protection of Pyrazoles

This protocol is adapted from the work of Dundulis et al. and can be applied to the N-protection of the starting material, 3-tert-butyl-1H-pyrazole.[4]

-

Reaction Setup: To a solution of the pyrazole starting material (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add Di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture overnight and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Experimental Protocol for Regioselective Iodination

The following protocol for C-5 iodination is based on a method described for 1-aryl-3-CF3-1H-pyrazoles and is expected to be applicable for the N-protected 3-tert-butyl-pyrazole.[1]

-

Reaction Setup: Dissolve the N-protected pyrazole (1.0 equivalent) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Lithiation: Add n-butyllithium (n-BuLi) (1.3 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 10 minutes.

-

Iodination: Add a solution of iodine (1.4 equivalents) in dry THF.

-

Warming and Work-up: Allow the reaction mixture to warm to room temperature over 4 hours. Dilute with a suitable organic solvent (e.g., dichloromethane), and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 5-iodo derivative.

General Experimental Protocol for Sonogashira Cross-Coupling

The resulting this compound can be further functionalized. The following is a general protocol for the Sonogashira cross-coupling of iodo-pyrazoles.[4][10]

-

Reaction Setup: To a solution of the N-protected iodo-pyrazole (1 mmol) in dry THF, add PdCl₂(PPh₃)₂ (0.02 mmol) and triethylamine (2.5 mmol).

-

Inert Atmosphere: Flush the reaction mixture with argon.

-

Addition of Reagents: Add the desired alkyne (1.2 mmol) dropwise, followed by the addition of CuI (0.01 mmol).

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Add deionized water to the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with water, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.

Potential Biological and Pharmacological Significance

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore. Derivatives have shown a broad range of activities, making this compound a valuable starting point for drug discovery programs.

-

Kinase Inhibitors: Many pyrazole-containing molecules act as inhibitors of various kinases, which are crucial targets in oncology.[6] The tert-butyl group can provide steric bulk that may enhance selectivity, and the iodo-substituent allows for the introduction of various side chains to probe the kinase active site.

-

Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties.[11] This compound could serve as a building block for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer activity, with some inducing cell cycle arrest.[2][6]

Logical Relationship Diagram for Drug Discovery

Caption: The role of this compound as a key intermediate in a typical drug discovery workflow.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structure combines the biologically relevant pyrazole core with a metabolically robust tert-butyl group and a synthetically versatile iodo-substituent. This technical guide provides a framework for its synthesis and highlights its potential in the development of novel therapeutics and functional materials. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

References

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1218791-05-9|this compound|BLD Pharm [bldpharm.com]

- 8. 1218791-05-9[5-(tert-Butyl)-3-iodo-1H-pyrazole]- Acmec Biochemical [acmec.com.cn]

- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds [mdpi.com]

Technical Guide: Physical and Chemical Properties of 3-(tert-butyl)-5-iodo-1H-pyrazole

Introduction

3-(tert-butyl)-5-iodo-1H-pyrazole is a halogenated heterocyclic compound featuring a pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1][2] This specific derivative, substituted with a bulky tert-butyl group and a reactive iodine atom, serves primarily as a valuable synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of the iodine atom facilitates various cross-coupling reactions, making it a versatile building block for introducing the pyrazole moiety into target structures.[4] This guide provides a consolidated overview of its known physical properties, characterization methods, and its role in synthetic chemistry.

Core Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively published. The following table summarizes available data for the compound and closely related analogs to provide a comparative reference.

| Property | Value | Data Type | Source / Notes |

| IUPAC Name | This compound | - | - |

| CAS Number | 1218791-05-9 | Identifier | [5][6] |

| Molecular Formula | C₇H₁₁IN₂ | - | Derived from structure. |

| Molecular Weight | 266.08 g/mol | Calculated | Derived from molecular formula. |

| Appearance | White to light yellow solid/powder | Experimental | Typical for related iodo-pyrazole compounds.[3] |

| Melting Point | Not available | - | Data not found. For comparison, tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate melts at 82-84 °C, and tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate melts at 72-74 °C, suggesting the title compound is a solid at room temperature.[3] |

| Boiling Point | Not available | - | Data not found. |

| Solubility | Not available | - | No quantitative data found. Expected to be soluble in organic solvents such as methanol, DMSO, and dichloromethane based on its structure and the solvents used in its reactions.[3][4] |

| pKa | Not available | - | Data not found. The parent pyrazole has a pKa of 2.5.[7] The tert-butyl group (electron-donating) and iodine (weakly electron-withdrawing) would slightly modify this value. |

| Purity | >96% | Experimental | As specified by commercial suppliers.[6] |

Experimental Protocols & Characterization

While specific, detailed experimental protocols for determining the physical properties of this compound are not published, standard analytical methodologies are employed for its characterization.

Synthesis and Purification

The synthesis of substituted iodo-pyrazoles often involves the protection of the pyrazole nitrogen, followed by iodination and subsequent deprotection or modification. A general workflow involves:

-

N-H Protection: The pyrazole N-H bond is often protected, for instance, with a di-tert-butyl dicarbonate (Boc) group, to control regioselectivity in subsequent steps.[3][4]

-

Iodination: The protected pyrazole undergoes iodination at a specific position, often using a strong base like n-butyllithium followed by the addition of molecular iodine at low temperatures (e.g., -78 °C).[4]

-

Purification: The final product is typically purified using column chromatography on silica gel with a solvent system like ethyl acetate in n-hexane or by recrystallization from a suitable solvent such as n-hexane.[3][4]

Structural Characterization

The identity and purity of this compound and its derivatives are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is used to identify the protons in the molecule. For a related structure, tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate, characteristic signals include a singlet for the nine protons of the tert-butyl group (C(CH₃)₃) at ~1.57 ppm and distinct doublets for the two aromatic protons on the pyrazole ring at ~6.76 ppm and ~8.16 ppm in DMSO-d₆.[3][4]

-

¹³C NMR: This provides information about the carbon skeleton. For the same related compound, signals are observed for the tert-butyl carbons (~27.9 ppm), the pyrazole ring carbons, and the carbonyl carbon of the Boc group.[3][4]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio. For instance, the [M+Na]⁺ ion for C₈H₁₁IN₂NaO₂ (tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate) was calculated and found to be 316.9757.[3][4] This precise measurement is critical for confirming the identity of a newly synthesized compound.

-

-

Melting Point Determination:

-

The melting point is a key indicator of purity. It is determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.

-

Application in Synthesis: A Workflow Example

This compound is primarily used as an intermediate. Its utility stems from the C-I bond, which is amenable to forming new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. The Sonogashira cross-coupling reaction is a prominent example.[3][4]

Workflow for Sonogashira Cross-Coupling

The following diagram illustrates the logical workflow for using an N-protected iodo-pyrazole intermediate in a Sonogashira cross-coupling reaction to synthesize a more complex, functionalized pyrazole derivative.

Caption: Synthetic workflow for functionalizing iodo-pyrazoles via Sonogashira coupling.

This process demonstrates how the relatively simple starting material is transformed into a highly functionalized molecule suitable for further investigation in drug discovery programs or materials science. The reaction is robust and allows for the introduction of a wide variety of substituents (R-groups) from different terminal alkynes.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. 1218791-05-9|this compound|BLD Pharm [bldpharm.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

Structural and Spectroscopic Analysis of 3-(tert-butyl)-5-iodo-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and spectroscopic analysis of 3-(tert-butyl)-5-iodo-1H-pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages data from closely related and structurally analogous pyrazole derivatives to infer its key characteristics. The document covers synthetic methodologies, comprehensive spectroscopic data including 1H and 13C NMR, and mass spectrometry, presented in a comparative format. Furthermore, logical workflows for its synthesis and characterization are visualized to aid researchers in their experimental design. This guide serves as a valuable resource for professionals engaged in the design and development of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1][2] The unique electronic properties and structural versatility of the pyrazole ring make it a privileged scaffold in drug discovery. The subject of this guide, this compound, combines the sterically bulky tert-butyl group, which can enhance metabolic stability and receptor binding, with a reactive iodine atom, providing a handle for further synthetic modifications such as cross-coupling reactions.[1][3] Understanding the structural and spectroscopic features of this molecule is crucial for its effective utilization in research and development.

Structural Analysis

While a crystal structure for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC), analysis of related pyrazole structures provides insights into its likely molecular geometry and intermolecular interactions.

Crystallographic data for compounds such as 3,5-bis(t-butyl)-1H-pyrazol-4-amine and 3-(tert-butyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine reveal key structural features of the pyrazole ring system.[4][5] The pyrazole ring is planar, and the substituents at the 3 and 5 positions influence the overall molecular packing. In the solid state, 1H-pyrazoles typically form hydrogen-bonded networks, with the N-H group acting as a hydrogen bond donor and the sp2 nitrogen atom of an adjacent molecule acting as an acceptor.[6][7] It is expected that this compound would exhibit similar hydrogen bonding patterns, potentially forming dimers or catemeric chains.

The C-I bond length in related 4-iodopyrazoles has been observed to be shorter than the sum of their covalent radii, suggesting a degree of partial double bond character.[6] This has implications for the reactivity of the iodine atom in nucleophilic substitution and cross-coupling reactions.

Below is a diagram illustrating the general synthesis and characterization workflow for a substituted pyrazole like this compound.

Figure 1: A generalized workflow for the synthesis and subsequent characterization of a substituted pyrazole.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available. However, by examining data from analogous compounds, we can predict the expected spectral features.

NMR Spectroscopy

The 1H and 13C NMR spectra are crucial for the structural elucidation of pyrazole derivatives. The chemical shifts are influenced by the substituents on the pyrazole ring.

Table 1: Predicted and Comparative 1H NMR Data

| Compound | Solvent | 1H Chemical Shifts (ppm) | Reference |

| This compound (Predicted) | CDCl3 | ~1.3 (s, 9H, t-Bu), ~6.3 (s, 1H, H-4), NH proton (broad) | Inferred |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | CDCl3 | 1.32 (s, 9H, t-Bu), 3.94 (s, 3H, N-CH3), 6.17 (s, 1H, H-4) | [2] |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | CDCl3 | 1.24 (s, 9H, t-Bu), 5.74 (s, 1H, H-4) | [8] |

| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole | CDCl3 | 1.34 (s, 9H, t-Bu), 5.91 (s, 1H, H-4) | [9] |

Table 2: Predicted and Comparative 13C NMR Data

| Compound | Solvent | 13C Chemical Shifts (ppm) | Reference |

| This compound (Predicted) | CDCl3 | ~30 (C(CH3)3), ~32 (C(CH3)3), ~90 (C-5, iodinated), ~110 (C-4), ~160 (C-3) | Inferred |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | CDCl3 | 30.6 (C(CH3)3), 32.4 (C(CH3)3), 88.7 (C-4), 148.9 (C-5), 161.4 (C-3) | [2] |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | CDCl3 | 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 103.7 (CH, C-4), 130.9 (Cq, C-5), 160.9 (Cq, C-3) | [8] |

| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | DMSO-d6 | 27.9, 86.1, 104.6, 118.2, 133.6, 146.4 | [1] |

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+). The isotopic pattern of iodine (127I, 100% abundance) will be distinct. Fragmentation patterns would likely involve the loss of the tert-butyl group or the iodine atom.

Table 3: Mass Spectrometry Data of a Related Compound

| Compound | Ionization Mode | m/z (%) | Reference |

| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | ESI | 194 (M-Boc, 100), 167 (25) | [1] |

Experimental Protocols

While a specific protocol for this compound is not detailed, a general synthetic approach can be outlined based on established pyrazole synthesis methodologies.[10][11]

General Synthesis of 3-(tert-butyl)-1H-pyrazole

The synthesis of the pyrazole core can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. For a 3-tert-butyl substituted pyrazole, a suitable starting material would be 4,4-dimethyl-3-oxopentanal or a derivative thereof.

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the 3-(tert-butyl)-1H-pyrazole.

Iodination of the Pyrazole Ring

Electrophilic iodination of the pyrazole ring typically occurs at the 4-position. To achieve iodination at the 5-position, a directed synthesis strategy is often required, potentially involving N-protection followed by lithiation and quenching with iodine.

-

N-Protection: The NH of the pyrazole is protected with a suitable group (e.g., Boc, Trityl).

-

Directed Iodination: The N-protected pyrazole is treated with a strong base (e.g., n-butyllithium) at low temperature, followed by the addition of an iodine source (e.g., I2).

-

Deprotection: The protecting group is subsequently removed under appropriate conditions to yield the 5-iodo-pyrazole.

The diagram below illustrates the logical relationship of the key structural features of a substituted pyrazole.

Figure 2: Key structural features and their implications for a substituted pyrazole.

Potential Applications and Further Research

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. The presence of the iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at the 5-position.[1][3] This makes it a valuable intermediate for the generation of compound libraries for high-throughput screening in drug discovery programs.

Given the broad spectrum of biological activities associated with pyrazole derivatives, compounds derived from this compound could be investigated as potential inhibitors of kinases, proteases, or other enzymes implicated in disease.[12] Further research should focus on the synthesis and full structural and spectroscopic characterization of this molecule, followed by its derivatization and evaluation in various biological assays. Computational studies could also be employed to predict its binding modes with different biological targets.[12]

Conclusion

This technical guide has provided a comprehensive overview of the structural and spectroscopic characteristics of this compound, based on data from closely related compounds. While direct experimental data remains scarce, the information presented herein offers valuable insights for researchers working with this and similar pyrazole derivatives. The detailed analysis of expected spectroscopic signatures and potential synthetic routes will aid in the design and execution of future research aimed at exploring the full potential of this promising chemical entity.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-(tert-butyl)-5-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(tert-butyl)-5-iodo-1H-pyrazole. Due to the absence of publicly available experimental spectral data for this specific compound, this report leverages spectral information from structurally analogous pyrazole derivatives to forecast the chemical shifts, multiplicities, and integration values. This document also outlines a plausible experimental protocol for the synthesis and subsequent NMR analysis of the title compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of known substituted pyrazoles, including those bearing tert-butyl and iodo moieties. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-butyl (C(CH₃)₃) | ~ 1.3 | Singlet (s) | 9H | The tert-butyl group typically appears as a sharp singlet in this region due to the nine equivalent protons. |

| Pyrazole H-4 | ~ 6.2 - 6.5 | Singlet (s) | 1H | The chemical shift of the C4-proton is influenced by the adjacent tert-butyl and iodo substituents. |

| Pyrazole N-H | > 10 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It may also undergo exchange with protic solvents, leading to its disappearance.[1] |

Rationale for Prediction:

-

The chemical shift of the tert-butyl protons is predicted based on values observed for other 3-tert-butyl pyrazole derivatives, such as N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide (1.24 ppm) and (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)methanamine (1.32 ppm).[2][3]

-

The chemical shift for the H-4 proton is estimated from related substituted pyrazoles. For instance, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the H-4 proton appears at 5.74 ppm.[2] The presence of an iodine atom at the C5 position is expected to have a modest influence on the H-4 chemical shift.

-

The N-H proton of pyrazoles is known to resonate at a downfield chemical shift, often above 10 ppm, and typically appears as a broad signal due to quadrupole effects of the adjacent nitrogen atoms and potential intermolecular exchange.[1] In 4-iodo-1H-pyrazole, the N-H proton resonance is observed at approximately 10.00 ppm.[4]

Experimental Protocols

The following sections detail a plausible synthetic route and the methodology for acquiring the ¹H NMR spectrum of this compound.

2.1. Synthesis of this compound

A potential synthetic route for this compound could involve the iodination of 3-(tert-butyl)-1H-pyrazole. A general procedure for the synthesis of substituted 3-iodo-1H-pyrazole derivatives can be adapted for this purpose.[5]

Materials:

-

3-(tert-butyl)-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-(tert-butyl)-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (1.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

2.2. ¹H NMR Spectroscopy

A standard protocol for obtaining a high-quality ¹H NMR spectrum is as follows:[1][6]

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum at room temperature using a 400 MHz (or higher) NMR spectrometer.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Predicted ¹H NMR Assignments

The following diagram illustrates the molecular structure of this compound and the predicted assignment of its proton signals.

Figure 1. Predicted ¹H NMR signal assignments for this compound.

References

Characterization of Substituted 3-Iodo-1H-Pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of substituted 3-iodo-1H-pyrazoles. These compounds are valuable intermediates in medicinal chemistry and materials science, primarily due to the versatility of the carbon-iodine bond in cross-coupling reactions. This document details experimental protocols, presents key characterization data in a structured format, and illustrates important reaction pathways.

Synthesis of Substituted 3-Iodo-1H-Pyrazoles

The introduction of an iodine atom at the C3 position of the pyrazole ring can be achieved through various synthetic strategies. A common approach involves the protection of the pyrazole nitrogen, followed by lithiation and subsequent quenching with an iodine source. Alternatively, direct iodination of the pyrazole ring can be employed using specific iodinating agents.

N-Protection, Lithiation, and Iodination

A widely used method for the synthesis of 3-iodo-1H-pyrazoles involves a three-step process: protection of the N-H proton, deprotonation at the C3 position, and subsequent reaction with iodine.[1][2] The use of a protecting group is often necessary to prevent side reactions and to direct the regioselectivity of the iodination.[3][4] Common protecting groups include tert-butoxycarbonyl (Boc) and (2-trimethylsilyl)ethoxymethyl (SEM).[1][2]

Experimental Protocol: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate [2]

-

Protection: To a solution of 3-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, Di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) is added at room temperature. The reaction mixture is stirred overnight. The organic layer is then washed with a saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by recrystallization from n-hexane to yield tert-butyl 3-iodo-1H-pyrazole-1-carboxylate.[2]

-

Deprotection (if required): The Boc group can be removed under acidic conditions to yield the N-unprotected 3-iodo-1H-pyrazole.

Direct Iodination Methods

Direct iodination of the pyrazole ring at the C4 position is a common electrophilic substitution reaction.[3] However, achieving selective iodination at the C3 position can be more challenging and often requires specific reagents and conditions. One reported method utilizes ceric ammonium nitrate (CAN) and elemental iodine.[4]

Experimental Protocol: CAN-Mediated Iodination of 1-Aryl-3-CF₃-1H-pyrazoles at C4 [4]

-

Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in a suitable solvent such as acetonitrile.

-

Add elemental iodine (I₂) to the solution.

-

Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

Spectroscopic Characterization

The structural elucidation of substituted 3-iodo-1H-pyrazoles relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure and substitution pattern of 3-iodo-1H-pyrazoles. The chemical shifts and coupling constants of the pyrazole ring protons and carbons are characteristic and provide valuable structural information.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Substituted 3-Iodo-1H-Pyrazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | DMSO-d₆ | 1.57 (s, 9H, 3×CH₃), 6.76 (d, J=2.8 Hz, 1H, Ar-H), 8.16 (d, J=2.8 Hz, 1H, Ar-H) | 27.9, 86.1, 104.6, 118.2, 133.6, 146.4 | [2] |

| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | CDCl₃ | 1.19 (t, J=7.0 Hz, 3H, CH₂CH₃), 1.70 (d, J=6.0 Hz, 3H, CHCH₃), 3.45-3.62 (m, 2H, CH₂CH₃), 5.54 (q, J=6.0 Hz, 1H, NCH), 8.33 (s, 1H, Ar-H) | 14.8, 22.4, 65.5, 90.1, 92.5, 127.5, 139.4 | [2] |

| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | CDCl₃ | 7.22-7.25 (m, 1H), 7.89 (dd, J=8.4, 1.6 Hz, 1H), 8.64 (dd, J=4.8, 1.6 Hz, 1H), 13.18 (br, 1H) | Not Reported | [5] |

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Infrared spectroscopy helps to identify the functional groups present in the molecule.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

| Compound | MS (m/z) | HRMS (ES) [M+Na]⁺ | IR (cm⁻¹) | Reference |

| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | 194 (M-Boc, 100%) | 316.9757 (found 316.9757) | Not Reported | [2] |

| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | 311 (M⁺, 2%) | 333.9659 (found 333.9658) | Not Reported | [2] |

| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 245 (M⁺) | Not Reported | Not Reported | [5] |

| 4-Iodo-1H-pyrazole | Not Reported | Not Reported | 3110 (N-H stretch) | [6] |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystallographic data for a wide range of 3-iodo-1H-pyrazoles is limited, data for related structures provides valuable insights into their solid-state packing and non-covalent interactions.

Table 3: Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine [5]

| Parameter | Value |

| Formula | C₆H₄IN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7999 (13) |

| b (Å) | 7.7939 (9) |

| c (Å) | 17.406 (2) |

| β (°) | 101.748 (2) |

| V (ų) | 1434.5 (3) |

| Z | 8 |

The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecule where pairs of molecules are connected into inversion dimers through N—H⋯N hydrogen bonds.[5] Furthermore, C—I⋯N halogen bonds link these dimers into zigzag chains.[5]

Reactivity and Applications: The Sonogashira Coupling

A primary application of 3-iodo-1H-pyrazoles in synthetic chemistry is their use as substrates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the pyrazole and a terminal alkyne, providing a powerful tool for the synthesis of complex molecules.[2][7] The reactivity of halopyrazoles in these reactions generally follows the trend I > Br > Cl.[7]

Experimental Protocol: Standard Copper-Co-catalyzed Sonogashira Coupling of a 4-Iodopyrazole [7]

-

To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).

-

Add the terminal alkyne (1.2 eq) to the mixture.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

Synthesis of 3-Iodo-1H-pyrazole via N-Protection and Iodination

Caption: Synthetic pathway to 3-iodo-1H-pyrazole.

Sonogashira Coupling Catalytic Cycle

Caption: Palladium-copper catalytic cycle for Sonogashira coupling.

References

- 1. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

literature review of tert-butyl substituted pyrazoles

An In-depth Technical Guide to Tert-Butyl Substituted Pyrazoles: Synthesis, Pharmacology, and Therapeutic Potential

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Their versatile structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities.[3][4][5] The incorporation of a tert-butyl group onto the pyrazole ring is a common strategy in drug design. This bulky, lipophilic moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by enhancing binding to hydrophobic pockets of target proteins, improving metabolic stability, and modulating solubility.[6][7]

This technical guide provides a comprehensive review of the recent advancements in tert-butyl substituted pyrazoles. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into their synthesis, biological activities, and therapeutic applications. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of this important class of compounds.

Synthesis of Tert-Butyl Substituted Pyrazoles

The synthesis of pyrazole derivatives is a well-established field with several classical and modern methods. The introduction of a tert-butyl group, however, can present unique challenges and opportunities, such as steric hindrance influencing reactivity and regioselectivity.[1][8] Common synthetic routes include the condensation of β-dicarbonyl compounds with hydrazines (Knorr pyrazole synthesis), cycloaddition reactions, and various multicomponent strategies.[9][10]

One notable synthetic approach involves the condensation of a chalcone with a substituted hydrazine. For instance, Rao et al. described a method to prepare a pyrazole derivative by reacting a chalcone with p-((t-butyl)phenyl)hydrazine in the presence of a copper triflate catalyst.[11] Another strategy involves the reaction of 3,5-di-tert-butylbenzaldehyde with pyrazole using an oxoammonium salt as an oxidant in a solvent-free approach, yielding an acyl pyrazole.[12]

General Synthetic Workflow

A common and versatile method for synthesizing substituted pyrazoles is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13] This method's primary limitation can be the formation of isomeric products if the dicarbonyl compound is unsymmetrical.[13]

Caption: Generalized workflow for Paal-Knorr synthesis of substituted pyrazoles.

Table 1: Summary of Selected Synthetic Methods

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

| 3,5-di-tert-butylbenzaldehyde, pyrazole | 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate, 54 °C, 3h, solvent-free | (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 86% | [12] |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chloride | Triethylamine, acetonitrile, room temp, 12h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | [14][15] |

| Chalcone, p-((t-butyl)phenyl)hydrazine | Copper triflate (Cu(OTf)₂), [BMIM-PF₆] | 1,3,5-trisubstituted pyrazole | 82% | [11] |

| Enaminones, aryl hydrazines | Ethanol, acetic acid | Regioselective substituted pyrazoles | High Yield | [1] |

| Morita−Baylis−Hillman (MBH) carbonates, diazenes | Phosphine catalyst | Tetrahydropyrazole-fused heterocycles | Moderate to Excellent | [1][8] |

Detailed Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[14][15]

This protocol describes a triethylamine-mediated sulfonamidation reaction.

-

Materials : 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), triethylamine (167 µL, 1.2 mmol), and acetonitrile (2.0 mL).

-

Procedure : A mixture of the 5-aminopyrazole, 4-methylbenzenesulfonyl chloride, and triethylamine in acetonitrile is stirred at room temperature for 12 hours.

-

Work-up : After the reaction, the solvent is removed under reduced pressure. The resulting mixture is extracted with a water/ethyl acetate mixture.

-

Purification : The organic layer is separated, dried, and concentrated. The final product is purified by column chromatography on silica gel using dichloromethane as the eluent.

-

Characterization : The structure of the resulting pyrazole-based benzenesulfonamide is confirmed using FT-IR, NMR (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS).[14][15] For example, in the ¹H NMR spectrum, a singlet at 1.24 ppm is assigned to the tert-butyl group.[15]

Pharmacological Applications and Biological Activity

Tert-butyl substituted pyrazoles have demonstrated a remarkable range of biological activities, positioning them as privileged scaffolds in drug discovery. Their efficacy spans across oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity and Kinase Inhibition

The pyrazole scaffold is a key component in the development of protein kinase inhibitors (PKIs), which are crucial in targeted cancer therapy.[6][16] The tert-butyl group often occupies lipophilic domains in the kinase active site, enhancing potency and selectivity.[6]

-

JAK Inhibitors : Golidocitinib (AZD4205), a selective JAK1 inhibitor, features a pyrazole ring where substitution at the ortho position was found to be important for its selectivity over JAK2.[6]

-

p38 MAP Kinase Inhibitors : The tert-butyl group on some pyrazole-based p38 inhibitors is thought to occupy a lipophilic pocket that is exposed when the kinase's activation loop is in the "DFG-out" conformation.[6]

-

CDK Inhibitors : Introducing a tert-butyl ester onto a pyrazole-based scaffold led to increased thermal stabilization (ΔTm) for Cyclin-Dependent Kinase 16 (CDK16), indicating enhanced binding.[17]

-

Other Anticancer Mechanisms : Beyond kinase inhibition, tert-butyl pyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562).[18][19] Some derivatives induce apoptosis and inhibit tubulin polymerization.[1][11]

| Compound Description | Target Cell Line / Kinase | Activity (µM) | Reference |

| Pyrazole-naphthalene derivative (Compound 168) | MCF-7 (Breast Cancer) | IC₅₀ = 2.78 | [1] |

| Pyrazole-naphthalene derivative (Compound 168) | Tubulin Polymerization | IC₅₀ = 4.6 | [1] |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol methyl ester (5b) | K562 (Leukemia) | GI₅₀ = 0.021 | [18] |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol methyl ester (5b) | A549 (Lung Cancer) | GI₅₀ = 0.69 | [18] |

| Pyrazolo[1,5-a]pyrimidine (Compound 34d) | HeLa (Cervical Cancer) | IC₅₀ = 10.41 | [19] |

| Pyrazole-based benzenesulfonamide (II) | SW-620 (Colon Cancer) | IC₅₀ = 3.27 | [15] |

| Pyrazole derivative (Compound 25) | CDK1 | IC₅₀ = 1.52 | [20] |

| Pyrazole derivative (Compound 8) | Aurora A Kinase | IC₅₀ = 0.035 | [20] |

| Pyrazole derivative (Compound 8) | Aurora B Kinase | IC₅₀ = 0.075 | [20] |

| 5-tert-butyl-N-pyrazol-4-yl...carboxamide (Compound 345) | M. tuberculosis pantothenate synthetase | IC₅₀ = 0.09 | [2][9] |

Many pyrazole-based inhibitors target kinases within critical cell signaling pathways, such as the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

Caption: Inhibition of the p38 MAPK pathway by a tert-butyl pyrazole derivative.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Tert-butyl substituted pyrazoles have shown promise in this area.

-

Antibacterial Activity : Studies have identified relevant structural features for antibacterial activity, including the presence of a tert-butyl substituent at the C3 position of the pyrazole ring.[21] Certain 5-(benzo[d][1][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and evaluated for their antibacterial potential.[3][22]

-

Antifungal Activity : Novel pyrazole carboxylate derivatives have been reported as potent fungicides against pathogens like Botrytis cinerea.[1]

-

Antitubercular Activity : A series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives were identified as potent inhibitors of M. tuberculosis pantothenate synthetase, with one compound exhibiting an IC₅₀ of 90 nM.[2][9]

| Compound Class/Description | Target Organism | Activity (µg/mL) | Reference |

| 5-functionalized pyrazole (Compound 3c) | Staphylococcus (MDR clinical isolates) | MIC = 32–64 | [21] |

| 5-functionalized pyrazole (Compound 4b) | Staphylococcus (MDR clinical isolates) | MIC = 32–64 | [21] |

| 5-functionalized pyrazole (Compound 3c) | Mycobacterium tuberculosis | Moderate Activity | [21] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | S. aureus | MIC = 1–8 | [23] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | E. coli 1924 | MIC = 1 | [23] |

Conclusion

Tert-butyl substituted pyrazoles are a versatile and highly valuable class of heterocyclic compounds with significant therapeutic potential. The strategic incorporation of the tert-butyl group has proven effective in enhancing biological activity across a range of targets, particularly in the development of selective kinase inhibitors for oncology and novel agents to combat infectious diseases. The synthetic methodologies are well-developed, allowing for the creation of diverse chemical libraries for screening. Future research should continue to explore the vast chemical space of tert-butyl pyrazoles, focusing on optimizing their pharmacokinetic profiles, elucidating structure-activity relationships, and identifying novel biological targets to address unmet medical needs.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]